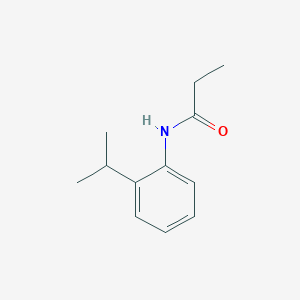

N-(2-propan-2-ylphenyl)propanamide

Description

Properties

IUPAC Name |

N-(2-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-12(14)13-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBOYFVZLQTFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-propan-2-ylphenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-isopropylphenylamine with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired amide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-propan-2-ylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Bioactivity Studies

N-(2-propan-2-ylphenyl)propanamide has been investigated for its potential bioactive properties. Research indicates that compounds with similar structures can exhibit significant antimicrobial and anticancer activities. For instance, derivatives of propanamide have shown promising results against various cancer cell lines, suggesting that modifications to the amide structure can enhance biological activity.

Case Study: Anticancer Properties

A study on a related compound demonstrated that specific modifications to the propanamide structure led to enhanced selectivity for mutant EGFR in non-small cell lung cancer (NSCLC) models. The introduction of alkyl substituents improved the compound's ability to inhibit tumor growth in xenograft models, highlighting the potential of propanamide derivatives in targeted cancer therapies .

Pharmaceutical Development

Drug Design and Synthesis

this compound serves as a scaffold for designing new pharmaceuticals. Its structural versatility allows chemists to create a variety of derivatives with tailored pharmacological profiles. For example, modifications can be made to increase lipophilicity or alter binding affinity to specific biological targets.

Table 1: Comparison of Propanamide Derivatives in Drug Development

| Compound Name | Target Disease | Activity Level | Notes |

|---|---|---|---|

| This compound | Cancer | Moderate | Potential for further optimization |

| 3,3,3-Trifluoro-N-(2-propan-2-ylphenyl)propanamide | Antimicrobial | High | Enhanced membrane penetration |

| N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Inflammatory diseases | Low | Structural analogs exhibit varied activity |

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex fluorinated compounds and other derivatives. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Synthetic Routes

The synthesis typically involves reactions with coupling agents and catalysts to form the amide bond effectively. For instance, the reaction of isopropylaniline with appropriate acyl chlorides can yield high-purity products suitable for further applications .

Mechanism of Action

The mechanism of action of N-(2-propan-2-ylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Propanamide Derivatives

Key Observations :

- Aromatic vs. Aliphatic Substituents: Aliphatic derivatives (e.g., N-(3-methylbutyl)propanamide) exhibit higher volatility, as evidenced by their role in insect pheromone blends .

- Electron-Withdrawing Groups : Fluorine and nitro groups (e.g., para-fluorofentanyl, N-(3-nitrophenyl)-propanamide) increase polarity and hydrogen-bonding capacity, which may influence receptor binding or metabolic stability .

- Steric Effects : Bulky substituents like diphenylethyl or methoxynaphthalene () reduce crystallinity, as inferred from melting point differences in precursor-product pairs .

Key Insights :

- Pharmaceutical Hybrids : Hybrid propanamides, such as flurbiprofen-amphetamine derivatives (), leverage the pharmacological profiles of parent drugs but require further studies to clarify their efficacy and safety.

- Opioid Analogs: Fluorofentanyl derivatives demonstrate how minor structural changes (e.g., fluorine position) drastically alter legal classification and potency, emphasizing the importance of regiochemistry in drug design .

- Agrochemical Potential: Aliphatic propanamides like N-(3-methylbutyl)propanamide highlight applications beyond medicine, such as pest control via pheromone mimicry .

Q & A

Q. What in vitro assays are most reliable for evaluating the biological activity of this compound derivatives?

- Antioxidant Activity : DPPH radical scavenging (IC via UV-Vis).

- Antibacterial Screening : Microdilution assays against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with EC calculated using nonlinear regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.